2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol
Overview
Description
2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. In
Scientific Research Applications
DMQX has been extensively studied in the field of neuroscience due to its ability to selectively block the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. DMQX has been used in numerous studies to investigate the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in these processes. It has also been used to study the effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade on pain perception, addiction, and neurodegenerative diseases.
Mechanism of Action
DMQX acts as a competitive antagonist of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor by binding to the glutamate binding site. This prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor, DMQX inhibits the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of dopamine in the brain, which is implicated in addiction and reward-related behaviors. DMQX has also been shown to decrease the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage. Additionally, DMQX has been shown to reduce the expression of certain genes that are involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using DMQX in lab experiments is its high potency and selectivity for the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor. This allows for precise manipulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using DMQX is its relatively short duration of action. This can make it difficult to study long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade.
Future Directions
There are several future directions for the study of DMQX. One area of interest is the potential therapeutic applications of DMQX in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of the 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor in psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to explore the long-term effects of 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4-pyrimidinol receptor blockade and the potential side effects of DMQX.
properties
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-4-5-12-11(6-8)10(3)17-15(18-12)20-14-16-9(2)7-13(21)19-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIANWDWSUAWRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347676 | |
Record name | AC1LDQIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332074-09-6 | |
Record name | AC1LDQIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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